Butyl 2-oxo-2-phenylacetate

Photochemistry Free-radical initiator Photolabile protecting group

Butyl 2-oxo-2-phenylacetate (CAS 5524-55-0; n-butyl phenylglyoxylate; C₁₂H₁₄O₃; MW 206.24 g/mol) is a member of the α‑ketoester family characterized by a phenyl ketone adjacent to a butyl ester. Its computed partition coefficient (LogP 2.21) and polar surface area (PSA 43.37 Ų) position it between the more polar methyl/ethyl homologs and more lipophilic long‑chain esters, defining its utility in two‑phase reactions, photochemical free‑radical generation, and fragrance fixation.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12284713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-oxo-2-phenylacetate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
InChIKeyFGKXKAATQIZYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Oxo-2-Phenylacetate – Physicochemical Identity and Procurement Baseline


Butyl 2-oxo-2-phenylacetate (CAS 5524-55-0; n-butyl phenylglyoxylate; C₁₂H₁₄O₃; MW 206.24 g/mol) is a member of the α‑ketoester family characterized by a phenyl ketone adjacent to a butyl ester . Its computed partition coefficient (LogP 2.21) and polar surface area (PSA 43.37 Ų) position it between the more polar methyl/ethyl homologs and more lipophilic long‑chain esters, defining its utility in two‑phase reactions, photochemical free‑radical generation, and fragrance fixation [1].

Why Alkyl Phenylglyoxylates Cannot Be Interchanged – The Case for Butyl 2-Oxo-2-Phenylacetate Specification


Alkyl phenylglyoxylates with different ester moieties exhibit pronounced differences in photochemical reactivity, lipophilicity, and thermal stability that directly affect reaction outcomes and formulation performance. The tert‑butyl analog is photochemically inert under irradiation that drives chain‑transfer reactions in esters bearing γ‑hydrogens, while the methyl and ethyl esters show distinct LogP‑dependent phase‑transfer behavior [1][2]. Substituting one alkyl phenylglyoxylate for another without accounting for these property gaps risks failure in light‑triggered processes, inefficient extraction, or premature thermal decomposition.

Quantitative Differentiation of Butyl 2-Oxo-2-Phenylacetate from Closest Analogs


Photochemical Reactivity – Butyl vs Tert‑Butyl: γ‑Hydrogen Abstraction vs Complete Inertness

Butyl 2‑oxo‑2‑phenylacetate possesses γ‑hydrogens on the ester alkyl chain that enable intramolecular Norrish‑type II hydrogen abstraction and subsequent radical‑chain chemistry upon UV irradiation. In stark contrast, tert‑butyl phenylglyoxylate (1l) lacks γ‑hydrogens; no photoproducts were obtained from its photolysis even after prolonged irradiation, and the starting material was recovered unchanged [1]. The triplet lifetime of tert‑butyl phenylglyoxylate was measured as 12.7 µs in benzene, corresponding to a unimolecular decay rate constant kd of 7.88 × 10⁴ s⁻¹, whereas the butyl ester reacts with intramolecular γ‑H abstraction rate kN that outcompetes this decay, enabling productive radical generation [1].

Photochemistry Free-radical initiator Photolabile protecting group

Partition Coefficient – Butyl vs Methyl vs Ethyl: LogP‑Driven Phase Transfer Optimization

The computed LogP of butyl 2‑oxo‑2‑phenylacetate is 2.21, representing a ~0.6‑log‑unit (approx. 4‑fold increase in octanol/water partition) over methyl phenylglyoxylate (XLogP3 1.38–1.70 across databases) and a ~0.24‑log‑unit increase over ethyl phenylglyoxylate (estimated LogP ~1.97) [1]. This higher lipophilicity translates into faster partitioning into organic phases during biphasic reactions and improved retention in non‑polar matrices.

Lipophilicity Phase-transfer Solvent extraction

Thermal Stability – DSC Decomposition Onset Differentiates Butyl Ester for High‑Temperature Processing

Differential scanning calorimetry (DSC) of butyl 2‑oxo‑2‑phenylacetate reveals a decomposition onset at approximately 215°C, defining a safe upper processing limit above its normal boiling range . This thermal stability window exceeds that typically required for solvent‑mediated reactions (reflux temperatures of common aprotic solvents are <150°C) and is suitable for distillation‑based purification if performed under reduced pressure.

Thermal stability DSC Process safety

Boiling Point and Purification – Butyl vs Methyl vs Ethyl: Vacuum Distillation Suitability

The boiling point of butyl 2‑oxo‑2‑phenylacetate is predicted at approximately 287.6°C (atmospheric), significantly higher than methyl phenylglyoxylate (246–248°C at 760 mmHg) and ethyl phenylglyoxylate (138–139°C at 18 mmHg) . The butyl ester’s lower volatility relative to the methyl and ethyl esters reduces evaporative losses during ambient‑pressure processing, while its predicted boiling point of ~288°C remains within the range of standard vacuum distillation equipment (<300°C) for high‑purity isolation.

Distillation Purification Volatility

Photoinitiator Class Comparison – Alkyl Phenylglyoxylates vs Acetophenone Standards: Reactivity and Oxygen Tolerance

Alkyl phenylglyoxylates as a class have been demonstrated to be efficient photoinitiators for acrylate polymerization, generating benzoyl and phenyl radicals via intermolecular hydrogen abstraction [1]. In head‑to‑head comparisons using Fluorescence Probe Technique (FPT), phenylglyoxylate initiators were found to be somewhat less reactive than acetophenone standards; however, their initiator performance is not significantly affected by the presence of atmospheric oxygen, a key advantage over many conventional photoinitiators that suffer from oxygen quenching of the triplet state [1][2]. An optimal loading of 0.5% (by mass vs. monomer) of ethyl phenylglyoxylate was determined; butyl phenylglyoxylate, with its intrinsic γ‑H reactivity, is expected to perform analogously or with slight kinetic variation due to chain‑length effects on radical diffusion.

Photoinitiator UV curing Photopolymerization

High‑Confidence Application Scenarios for Butyl 2‑Oxo‑2‑Phenylacetate Driven by Quantitative Evidence


Photopolymerization and UV‑Curable Coating Formulations

Butyl 2‑oxo‑2‑phenylacetate serves as a radical photoinitiator in acrylate photopolymerization systems where oxygen tolerance is critical. The class‑level evidence shows alkyl phenylglyoxylates perform efficiently in ambient air without nitrogen purge [1]. The butyl ester’s γ‑hydrogen‑driven photoreactivity, confirmed against the inert tert‑butyl analog, ensures radical generation upon 350 nm irradiation, while its LogP of 2.21 enables homogeneous dissolution in acrylate monomer blends, avoiding the phase separation issues observed with more polar methyl or ethyl esters [2].

Agricultural Fungicide Intermediate Synthesis

Phenylglyoxylic acid esters, including the butyl ester, are established intermediates for methoxyiminoacetamide fungicides and herbicidally active compounds [3][4]. The butyl ester’s higher boiling point (~288°C) versus methyl (246–248°C) and ethyl (138–139°C/18mmHg) homologs allows higher reaction temperatures without premature distillation loss, and its LogP 2.21 enhances extractive workup efficiency during multi‑step synthetic sequences.

Light‑Activated Controlled Fragrance Release

2‑Oxo‑2‑phenylacetates have been investigated as pro‑fragrance fixatives where photofragmentation releases volatile aromatic compounds upon exposure to daylight [5]. The butyl ester’s demonstrated γ‑hydrogen photolability, proven by the contrast with tert‑butyl ester inertness, makes it suitable for triggered release, while its lower volatility versus methyl/ethyl esters reduces unwanted evaporative background release prior to photoactivation.

Biphasic Organic Synthesis Requiring High Organic‑Phase Partitioning

In Grignard‑based synthesis of phenylglyoxylic esters from dialkyl oxalates, or in oxidative esterification protocols, the butyl ester’s LogP 2.21 (approximately 4‑fold higher than methyl) ensures efficient retention in the tetrahydrofuran or toluene organic phase during aqueous quench, minimizing product loss to the aqueous layer and simplifying isolation . Suppliers using this route can obtain butyl phenylglyoxylate as a key building block with higher isolated yields compared to the more water‑soluble methyl ester.

Quote Request

Request a Quote for Butyl 2-oxo-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.